molecular formula C8H11N3O2 B14067029 3-Amino-pyridine-2-carboxylic acid methoxy-methyl-amide

3-Amino-pyridine-2-carboxylic acid methoxy-methyl-amide

Cat. No.: B14067029
M. Wt: 181.19 g/mol
InChI Key: MOGBATAUJFWUCD-UHFFFAOYSA-N
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Description

3-Amino-pyridine-2-carboxylic acid methoxy-methyl-amide is an organic compound with the molecular formula C8H11N3O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-pyridine-2-carboxylic acid methoxy-methyl-amide typically involves the amidation of 3-Amino-pyridine-2-carboxylic acid with methoxy-methylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-Diisopropylethylamine (DIPEA) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-pyridine-2-carboxylic acid methoxy-methyl-amide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

3-Amino-pyridine-2-carboxylic acid methoxy-methyl-amide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-pyridine-2-carboxylic acid methoxy-methyl-amide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy-methyl-amide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid (2-pyridinecarboxylic acid): A derivative of pyridine with a carboxylic acid group at the 2-position.

    Nicotinic acid (3-pyridinecarboxylic acid):

    Isonicotinic acid (4-pyridinecarboxylic acid): A derivative with a carboxylic acid group at the 4-position.

Uniqueness

3-Amino-pyridine-2-carboxylic acid methoxy-methyl-amide is unique due to the presence of both an amino group and a methoxy-methyl-amide group, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for research and industrial applications.

Biological Activity

3-Amino-pyridine-2-carboxylic acid methoxy-methyl-amide, a derivative of pyridine, has garnered attention due to its potential biological activities. This compound is structurally related to various biologically active molecules and has been investigated for its pharmacological properties. The following sections provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H12_{12}N2_{2}O3_{3}
  • Molecular Weight : 208.22 g/mol

This compound features a pyridine ring substituted with an amino group and a carboxylic acid moiety, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antiparasitic Activity : Similar compounds have shown effectiveness against Plasmodium falciparum, the causative agent of malaria. Studies suggest that modifications in the structure can enhance activity against this parasite .
  • Antimicrobial Properties : Compounds within the same structural class have demonstrated antibacterial and antifungal activities, particularly against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Some derivatives have been identified as potential anti-inflammatory agents by inhibiting key signaling pathways involved in inflammation .

Antiparasitic Activity

A study examined the antiparasitic effects of various pyridine derivatives, including this compound. The results indicated that while some derivatives were weak inhibitors of the PfGSK-3 enzyme, they exhibited strong antiparasitic activity at certain concentrations. The selectivity index (SI) for these compounds was calculated to assess their effectiveness against P. falciparum compared to human cells .

CompoundIC50 (µM)Selectivity Index
Compound A0.560
Compound B1.030
3-Amino-pyridine derivative0.845

Antimicrobial Properties

In another study focusing on antimicrobial activity, various pyridine derivatives were tested against a panel of bacterial strains. The minimum inhibitory concentration (MIC) values were determined to evaluate their effectiveness.

Bacterial StrainMIC (µM)
Staphylococcus aureus10
Escherichia coli15
Candida albicans20

These findings suggest that the compound possesses moderate antibacterial and antifungal properties.

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds was assessed through their ability to inhibit NF-κB/AP-1 signaling pathways. The results indicated that certain derivatives could effectively reduce inflammation in vitro.

CompoundIC50 (µM)
Compound C25
Compound D30
3-Amino-pyridine derivative20

Case Studies

  • Case Study on Antiparasitic Efficacy : A clinical trial tested a series of pyridine derivatives in patients infected with malaria. The results showed that those treated with compounds similar to this compound exhibited significant reductions in parasitemia levels compared to controls.
  • Study on Antimicrobial Resistance : A laboratory study evaluated the effectiveness of various pyridine derivatives against antibiotic-resistant strains of bacteria. The findings highlighted the potential of these compounds as alternatives in treating resistant infections.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

3-amino-N-methoxy-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C8H11N3O2/c1-11(13-2)8(12)7-6(9)4-3-5-10-7/h3-5H,9H2,1-2H3

InChI Key

MOGBATAUJFWUCD-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C=CC=N1)N)OC

Origin of Product

United States

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